3-Nlla
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N(epsilon)-Lysino)lactic acid is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is derived from lysine, an essential amino acid, and lactic acid, a common organic acid. The combination of these two molecules results in a compound with distinct properties that can be utilized in both scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N(epsilon)-Lysino)lactic acid typically involves the reaction of lysine with lactic acid under controlled conditions. One common method is the condensation reaction, where the amino group of lysine reacts with the carboxyl group of lactic acid to form an amide bond. This reaction often requires the presence of a catalyst and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(N(epsilon)-Lysino)lactic acid can be achieved through microbial fermentation. Certain strains of bacteria can be genetically engineered to produce this compound by fermenting sugars in the presence of lysine. This method is advantageous due to its cost-effectiveness and environmental sustainability compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(N(epsilon)-Lysino)lactic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(N(epsilon)-Lysino)lactic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies related to protein modification and enzyme activity.
Industry: The compound can be used in the production of bioplastics and other environmentally friendly materials.
Mechanism of Action
The mechanism by which 3-(N(epsilon)-Lysino)lactic acid exerts its effects is primarily through its interaction with biological molecules. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. This interaction can lead to changes in enzyme activity, protein stability, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Poly-L-lysine: A polymer of lysine with antimicrobial properties.
Lactic acid: A simple organic acid used in various industrial applications.
Aminocaproic acid: A derivative of lysine used as an antifibrinolytic agent.
Uniqueness
3-(N(epsilon)-Lysino)lactic acid is unique due to its combined properties of lysine and lactic acid This combination allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that its individual components cannot
Properties
CAS No. |
116448-40-9 |
---|---|
Molecular Formula |
C9H18N2O5 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-carboxy-2-hydroxyethyl)amino]hexanoic acid |
InChI |
InChI=1S/C9H18N2O5/c10-6(8(13)14)3-1-2-4-11-5-7(12)9(15)16/h6-7,11-12H,1-5,10H2,(H,13,14)(H,15,16)/t6-,7?/m0/s1 |
InChI Key |
AWTWOFFPZHOMHF-PKPIPKONSA-N |
SMILES |
C(CCNCC(C(=O)O)O)CC(C(=O)O)N |
Isomeric SMILES |
C(CCNCC(C(=O)O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNCC(C(=O)O)O)CC(C(=O)O)N |
Synonyms |
3-(N(epsilon)-lysino)lactic acid 3-NLLA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.